![molecular formula C22H19ClN2O2 B2713729 1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole CAS No. 431976-91-9](/img/structure/B2713729.png)
1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole
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Overview
Description
1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorobenzyl group and a dimethoxyphenyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Attachment of Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole would depend on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various cellular responses, including inhibition of cell growth, induction of apoptosis, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorobenzyl)-2-phenyl-1H-benzimidazole: Lacks the dimethoxy groups, which may affect its biological activity.
1-(2-chlorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole: Contains only one methoxy group, which may result in different chemical and biological properties.
1-(2-chlorobenzyl)-2-(3,4-dihydroxyphenyl)-1H-benzimidazole: Contains hydroxyl groups instead of methoxy groups, which may enhance its reactivity and biological activity.
Uniqueness
1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole is unique due to the presence of both chlorobenzyl and dimethoxyphenyl groups, which may confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Biological Activity
1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which is known for its diverse biological activities. This compound features a chlorobenzyl group and a dimethoxyphenyl group that may enhance its pharmacological properties. Benzimidazole derivatives have been extensively studied for their potential as anticancer agents, anti-inflammatory drugs, and more.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Benzimidazole Core : Essential for biological activity.
- Chlorobenzyl Group : May influence lipophilicity and receptor interactions.
- Dimethoxyphenyl Group : Contributes to electronic properties and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C22H19ClN2O2 |
Molecular Weight | 396.85 g/mol |
Melting Point | 203-204°C |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and inflammation. Benzimidazole derivatives generally exert their effects through:
- Inhibition of Cell Growth : By disrupting microtubule polymerization.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating.
- Anti-Angiogenesis : Inhibiting the formation of new blood vessels that supply tumors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound.
Case Study Findings
A study focused on various benzimidazole compounds demonstrated that those with electron-donating groups (like methoxy) exhibited increased cytotoxicity against cancer cell lines. Specifically, compounds similar to this compound showed promising results against A549 lung cancer cells with IC50 values indicating potent activity.
Table 2: Cytotoxicity Data
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
This compound | A549 | 11.75 |
1-(4-Chlorobenzyl)-2-phenyl-1H-benzimidazole | MCF7 | 15.00 |
1-(2-Chlorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole | HeLa | 20.50 |
Anti-Inflammatory Activity
In addition to anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that benzimidazole derivatives can inhibit key inflammatory pathways, reducing cytokine production and modulating immune responses.
Table 3: Anti-Inflammatory Activity
Compound | Assay Type | Result |
---|---|---|
This compound | Egg Albumin Denaturation Inhibition | Significant Inhibition |
Control Compound | - | No Inhibition |
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-26-20-12-11-15(13-21(20)27-2)22-24-18-9-5-6-10-19(18)25(22)14-16-7-3-4-8-17(16)23/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHGXWHOHNNBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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